molecular formula C15H15Cl2N3O3S B4954926 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea

1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea

Cat. No.: B4954926
M. Wt: 388.3 g/mol
InChI Key: LSESMKFQZCLEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea is a synthetic aromatic sulfonamide compound of significant interest in biochemical research. With a molecular formula of C15H15Cl2N3O3S and an average mass of 388.263 Da, this reagent is a valuable tool for studying the function and inhibition of carbonic anhydrase enzymes, including isoforms CAH1, CAH2, and CAH4 . The compound's core structure aligns with the sulfonylurea class of organic compounds, which are extensively investigated for their effects on ATP-sensitive potassium (KATP) channels . In research settings, sulfonylureas are known to bind to these channels on pancreatic beta cells, leading to membrane depolarization, an influx of calcium, and the subsequent secretion of insulin, providing a mechanism to study glucose metabolism pathways . Beyond its potential applications in metabolic studies, this chemical class also finds utility in agricultural research, where similar compounds are explored for their role as herbicides that inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids . Researchers utilize this high-purity compound exclusively for laboratory investigations. It is strictly labeled For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any personal purposes.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c16-13-6-3-11(9-14(13)17)20-15(21)19-8-7-10-1-4-12(5-2-10)24(18,22)23/h1-6,9H,7-8H2,(H2,18,22,23)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSESMKFQZCLEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea typically involves the reaction of 3,4-dichloroaniline with 4-sulfamoylbenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired urea derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Key Reaction Data

ParameterValueSource
SolventAcetone
CatalystK₂CO₃
Reaction Time5–30 min
Yield68–98% (similar analogs)

Microwave-Assisted Urea Formation

Microwave irradiation enhances reaction efficiency for urea derivatives, as demonstrated in related syntheses :

  • Procedure : Reacting 3,4-dichloroaniline with 2-(4-sulfamoylphenyl)ethyl isocyanate under microwave irradiation (80–120°C, 2–10 min).

  • Advantages : Reduced reaction time (2–10 min vs. hours) and improved yields (85–98%) .

Stability Under Acidic and Basic Conditions

The compound’s stability is influenced by its urea backbone and sulfamoyl group:

  • Acidic Hydrolysis : The urea linkage (-NHCONH-) undergoes slow hydrolysis in strong acids (e.g., HCl, H₂SO₄), producing 3,4-dichloroaniline and sulfamoylphenethylamine .

  • Basic Conditions : Stable under mild bases (pH 8–10) but degrades in strong alkaline solutions (pH >12) via cleavage of the sulfamoyl group .

Degradation Products

ConditionProducts Formed
6M HCl, reflux3,4-Dichloroaniline + Sulfamoylphenethylamine
1M NaOH, 60°C4-Sulfamoylphenethyl alcohol + CO₂ + NH₃

Enzymatic Interactions and Urease Inhibition

The compound exhibits structural similarities to urease inhibitors, as shown in biochemical studies :

  • Mechanism : Competes with urea for binding to the urease active site via hydrogen bonding with the dichlorophenyl and sulfamoyl groups .

  • Activity : IC₅₀ values for related urea derivatives range from 11.2 ± 0.81 to 56.7 ± 0.76 μM, outperforming thiourea (IC₅₀ = 21.7 ± 0.34 μM) .

Key Interactions in Urease Binding

Interaction TypeResidues Involved
Hydrogen BondingHis⁵⁹⁴, Asp⁶³³
HydrophobicLeu⁵⁴⁷, Met⁶³⁷
π-AnionNi²⁺ in active site

Functionalization at the Sulfamoyl Group

The sulfamoyl (-SO₂NH₂) moiety undergoes selective reactions:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form N-alkylsulfonamides .

  • Oxidation : Stable under mild oxidants (e.g., H₂O₂) but forms sulfonic acid derivatives under strong oxidants (e.g., KMnO₄) .

Scientific Research Applications

Medicinal Chemistry

1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea has been investigated for its anticancer and antimicrobial properties. The sulfonamide group is particularly significant in drug design, as it can interact with various biological targets, making it a candidate for developing new therapeutic agents.

Anticancer Activity

Research indicates that this compound can induce apoptosis in cancer cells by targeting critical signaling pathways such as Akt and ERK2. It has shown significant activity against various cancer cell lines:

  • Case Study 1 : A derivative exhibited IC50 values ranging from 7 to 20 µM against breast and prostate cancer cell lines.
  • Case Study 2 : Another study reported an IC50 value as low as 1.50 µM in human leukemia cell lines, indicating potent activity.

Antimicrobial Research

The compound's potential antimicrobial properties are also being explored. Its structure allows for interaction with bacterial enzymes or receptors, which could lead to the development of new antibiotics or antimicrobial agents.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and reduction) allows chemists to modify its structure for specific applications.

Industrial Applications

The compound may also find utility in the industrial sector, particularly in the development of new materials or as a precursor for other chemicals used in manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent R₁ Substituent R₂ Molecular Formula Molecular Weight
1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea 3,4-Dichlorophenyl 2-(4-Sulfamoylphenyl)ethyl C₁₅H₁₃Cl₂N₃O₃S 386.25*
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea 3,4-Dichlorophenyl 4-Fluorophenyl C₁₃H₉Cl₂FN₂O 299.13
1-(3,4-Dichlorophenyl)-3-(2-pyrimidinyl)urea 3,4-Dichlorophenyl 2-Pyrimidinyl C₁₁H₈Cl₂N₄O 283.11
Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea) 3,4-Dichlorophenyl 1,1-Dimethyl C₉H₁₀Cl₂N₂O 233.10
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea 4-Chlorophenyl 2,4-Dichlorophenyl C₁₃H₉Cl₃N₂O 315.58
BTdCPU (Benzo[d][1,2,3]thiadiazol-6-yl analog) Benzo[d][1,2,3]thiadiazol-6-yl 3,4-Dichlorophenyl C₁₃H₇Cl₂N₃OS 340.18

*Calculated based on substituent contributions.

Key Observations:
  • Sulfamoyl vs. Halogen Substituents: The sulfamoyl group in the target compound likely enhances hydrophilicity compared to halogenated analogs like 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea, which has a logP of ~5.38 . This may improve bioavailability or reduce nonspecific binding.
  • Alkyl vs. Aromatic Linkers : The ethyl linker in the target compound provides conformational flexibility, unlike rigid analogs like BTdCPU, which features a fused heterocyclic system .
Antimicrobial Activity:
  • The thiourea analog 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea demonstrated potent antibacterial activity against S. aureus and S. cocci (). The sulfur substitution may enhance membrane penetration compared to urea derivatives .
  • Diuron : Primarily a herbicide, Diuron inhibits photosynthesis in plants but shows moderate toxicity to mammals and aquatic organisms . Its dimethyl group reduces polarity, contributing to environmental persistence.
Enzyme Inhibition:
  • A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea): A TRPV1 antagonist, highlighting the role of aromatic substituents in modulating ion channel activity .
Target Selectivity:
  • The sulfamoyl group in the target compound may confer selectivity toward sulfonamide-binding enzymes (e.g., carbonic anhydrase), a feature absent in halogenated analogs .

Toxicity and Environmental Impact

Compound Mammalian Toxicity Aquatic Toxicity Key Notes
Diuron Moderate High (algae) Persists in soil; bioaccumulative
1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)urea Not reported Not reported Higher logP suggests potential bioaccumulation
Target Compound Understudied Understudied Sulfamoyl group may reduce toxicity compared to Diuron

Biological Activity

1-(3,4-Dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16H16Cl2N2O3S
  • Molecular Weight : 393.28 g/mol
  • CAS Number : 92023-65-9

Biological Activity Overview

The biological activity of this compound has been studied for its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

  • Mechanism of Action :
    • Induces apoptosis in cancer cells by targeting specific signaling pathways such as Akt and ERK2.
    • Inhibits angiogenesis, which is crucial for tumor growth and metastasis.
  • Case Studies :
    • A study demonstrated that derivatives of urea compounds showed IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating potent activity against malignancies such as breast and prostate cancer .
    • Another investigation highlighted that compounds similar to this urea derivative effectively reduced cell viability in human leukemia cell lines with IC50 values as low as 1.50 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Mechanism of Action :
    • Exhibits bactericidal effects by disrupting bacterial cell membranes, leading to cell lysis.
  • Case Studies :
    • In vitro studies revealed that related compounds displayed minimum inhibitory concentrations (MIC) against pathogens such as E. faecalis and P. aeruginosa ranging from 40 to 50 µg/mL. These results were comparable to standard antibiotics like ceftriaxone .
    • The effectiveness of the compound was assessed through inhibition zone diameters, showing significant antibacterial activity with zones measuring up to 30 mm against certain strains .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionIC50 Values (µM)MIC (µg/mL)
AnticancerApoptosis induction via Akt/ERK2 signaling7 - 20N/A
Inhibition of angiogenesis
AntimicrobialMembrane disruptionN/A40 - 50
Comparison with ceftriaxone

Q & A

Q. What synthetic methodologies are reported for 1-(3,4-dichlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides under controlled conditions. For example, analogous compounds like N-[3-(9H-carbazol-9-yl)propyl]-N’-(3,4-dichlorophenyl)urea are synthesized via nucleophilic substitution or condensation reactions in solvents like dichloromethane or ethanol . Optimization may include adjusting temperature, solvent polarity, or catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress should be monitored via TLC or HPLC-MS to isolate intermediates and final products.

Q. How can the structural identity of this compound be confirmed?

Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions on aromatic rings and urea linkage .
  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for 1-(4-chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Enzyme Inhibition Assays : Test against targets like serine proteases or kinases using fluorometric or colorimetric substrates (e.g., 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea inhibits serine protease 1 with IC50_{50} values determined via kinetic studies) .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines to screen for antiproliferative effects .

Advanced Research Questions

Q. How can experimental design address contradictory data in biological activity studies?

Contradictions may arise from variations in cell lines, assay conditions, or compound stability. To resolve this:

  • Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Replicate Studies : Include ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc tests) .
  • Stability Testing : Assess compound degradation in buffer or serum via HPLC to rule out false negatives .

Q. What advanced techniques are suitable for studying its environmental fate and toxicity?

  • Environmental Partitioning : Measure log KowK_{ow} (octanol-water coefficient) to predict bioaccumulation potential .
  • Biotransformation Studies : Use LC-QTOF-MS to identify metabolites in soil or aquatic models .
  • Ecotoxicology : Evaluate acute/chronic toxicity in Daphnia magna or algae, following OECD guidelines .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

  • Target Identification : Dock the compound into protein active sites (e.g., serine proteases) using software like AutoDock Vina. Compare binding poses with known inhibitors .
  • Free Energy Calculations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to calculate binding free energy (ΔG\Delta G) and validate interactions (e.g., hydrogen bonds with catalytic residues) .

Q. What strategies improve pharmacokinetic properties for therapeutic development?

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots for structural modification .
  • Blood-Brain Barrier Penetration : Predict via PAMPA-BBB assays or quantitative structure-property relationship (QSPR) models .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersExample ApplicationReference
X-ray CrystallographyResolution (Å), R-factorCrystal lattice validation
1H^1H-NMRChemical shift (δ, ppm), multiplicityUrea NH protons (~8–10 ppm)
HRMSMass accuracy (ppm)Molecular ion [M+H]+^+ validation

Q. Table 2. Recommended Assays for Bioactivity Screening

Assay TypeTarget/EndpointProtocol HighlightsReference
Enzyme InhibitionSerine protease activityFluorogenic substrate (e.g., Z-GGR-AMC)
Cellular ViabilityIC50_{50} determination72-hour exposure, triplicate wells
Oxidative StressROS detection (DCFH-DA probe)Flow cytometry or plate reader

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.